molecular formula C21H18N4O3S B2926974 N-{4-[(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)sulfamoyl]phenyl}acetamide CAS No. 537021-04-8

N-{4-[(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)sulfamoyl]phenyl}acetamide

Cat. No.: B2926974
CAS No.: 537021-04-8
M. Wt: 406.46
InChI Key: GNQODOVBHNRZRF-UHFFFAOYSA-N
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Description

N-{4-[(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)sulfamoyl]phenyl}acetamide is a complex organic compound featuring a sulfamoyl group and an imidazo[1,2-a]pyridine moiety[_{{{CITATION{{{_1{Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo1 ...

Mechanism of Action

Target of Action

This compound contains an imidazo[1,2-a]pyridine moiety , which is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . Therefore, it’s plausible that this compound could interact with multiple targets, depending on its specific chemical structure and modifications.

Mode of Action

Compounds containing the imidazo[1,2-a]pyridine moiety are known to interact with their targets through various mechanisms, such as inhibition, activation, or modulation . The specific mode of action would depend on the nature of the target and the structural features of the compound.

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives are known to have diverse bioactivity, suggesting that they may affect multiple biochemical pathways

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the bioavailability of a compound, its distribution within the body, its metabolic stability, and its route of elimination

Result of Action

Compounds containing the imidazo[1,2-a]pyridine moiety have been reported to exhibit a wide range of biological activities, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . The specific effects of Oprea1_750872 would depend on its specific targets and mode of action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, presence of other molecules, and cellular environment can impact the compound’s stability, its interaction with its targets, and its overall efficacy . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)sulfamoyl]phenyl}acetamide typically involves multiple steps, starting with the preparation of the imidazo[1,2-a]pyridine core[_{{{CITATION{{{1{Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1 ...](https://pubs.rsc.org/en/content/articlepdf/2019/ra/c9ra06724h). This can be achieved through cyclization reactions involving appropriate precursors such as aminopyridines and haloketones[{{{CITATION{{{1{Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo1 .... Subsequent steps may include sulfamoylation and acetylation reactions to introduce the sulfamoyl and acetamide groups, respectively[{{{CITATION{{{_1{Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo1 ....

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity[_{{{CITATION{{{1{Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1 ...](https://pubs.rsc.org/en/content/articlepdf/2019/ra/c9ra06724h). This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions and minimal by-products[{{{CITATION{{{_1{Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo1 ....

Chemical Reactions Analysis

Types of Reactions: N-{4-[(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be employed to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it suitable for creating diverse chemical libraries for drug discovery.

Biology: The biological applications of this compound are vast. It can be used in the study of enzyme inhibition, receptor binding, and other biological processes. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: In medicinal chemistry, N-{4-[(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)sulfamoyl]phenyl}acetamide and its derivatives can be explored for their therapeutic potential. They may serve as lead compounds for the development of new drugs targeting various diseases.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

  • N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)methanesulfonamide: This compound shares a similar imidazo[1,2-a]pyridine core but differs in the substituents attached to the phenyl ring.

  • Zolpidem Related Compound A: This compound contains an imidazo[1,2-a]pyridine moiety and is used as a reference standard in pharmaceutical research.

Uniqueness: N-{4-[(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)sulfamoyl]phenyl}acetamide stands out due to its specific combination of functional groups, which can lead to unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[4-[(3-imidazo[1,2-a]pyridin-2-ylphenyl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S/c1-15(26)22-17-8-10-19(11-9-17)29(27,28)24-18-6-4-5-16(13-18)20-14-25-12-3-2-7-21(25)23-20/h2-14,24H,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNQODOVBHNRZRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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